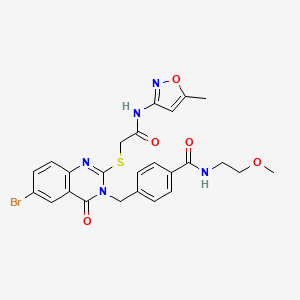

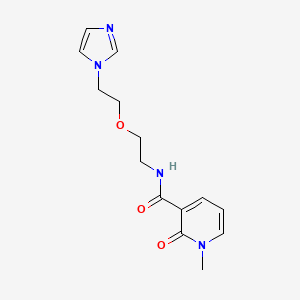

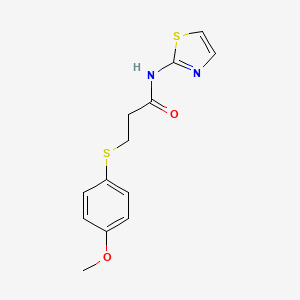

![molecular formula C15H19NO2 B2453190 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one CAS No. 40117-97-3](/img/structure/B2453190.png)

8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one” is a chemical compound with the CAS Number: 40117-97-3. It has a linear formula of C15H19NO2 . The compound is a white solid .

Molecular Structure Analysis

The InChI code for “8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one” is 1S/C15H19NO2/c17-14-15(8-11-18-14)6-9-16(10-7-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of “8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one” is 245.32 . It is a white solid .Scientific Research Applications

Synthesis Techniques

Ultrasound Promoted Synthesis : Ultrasound irradiation at 50°C can efficiently synthesize related spiro compounds like 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione, offering advantages like simple work-up, shorter reaction time, and higher yield (Li, Zhai, & Chen, 2010).

Microwave-Assisted Synthesis : A green approach using microwave irradiation in water has been developed for synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives, highlighting environmental friendliness and broad applicability (Peng et al., 2010).

Chemical Reactions

Visible-Light-Driven Dearomatization : Visible-light-driven regioselective cyclization has been used to form spiro[4,5]decanes, showcasing an efficient and step-economical method under oxidant-free conditions (Dong et al., 2020).

Oxidative Cyclization : The synthesis of azaspiro[4.5]decane systems via oxidative cyclization highlights a method for constructing complex spiro structural units, demonstrating versatility in synthetic chemistry (Martin‐Lopez & Bermejo, 1998).

Biological Applications

Anticonvulsant Properties : Some derivatives of 2-aza-spiro[4.5]decane-1,3-diones have shown significant anticonvulsant activity, underlining their potential in medicinal chemistry (Obniska, 2004).

Antihypertensive Activity : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, indicating their potential in cardiovascular drug research (Caroon et al., 1981).

Antimicrobial Activity : Novel azo-dyes derived from spiroheterocyclic compounds have been tested for antimicrobial properties, showing structure-activity relationships crucial for developing new antimicrobial agents (Awad, Hafez, & El-zohry, 2007).

Fungicidal Activity : Substituted benzylidenespiro[4.5]decan-6-ols have shown promising fungicidal activity against several phytopathogenic fungi, highlighting their agricultural applications (Popkov, Makarenko, & Nikishin, 2016).

Safety and Hazards

properties

IUPAC Name |

8-benzyl-2-oxa-8-azaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14-15(8-11-18-14)6-9-16(10-7-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZHOZUPYHHCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CCOC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

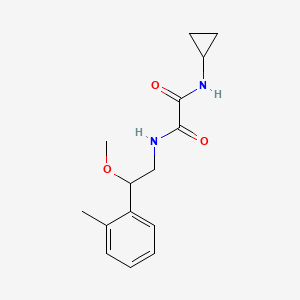

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)

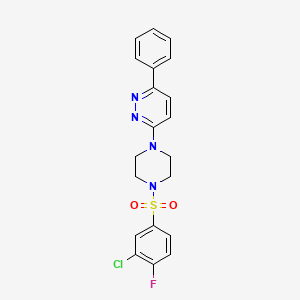

![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)

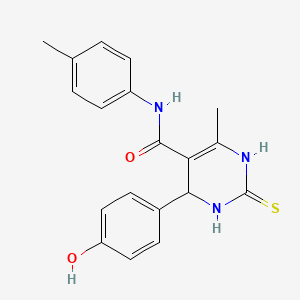

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)